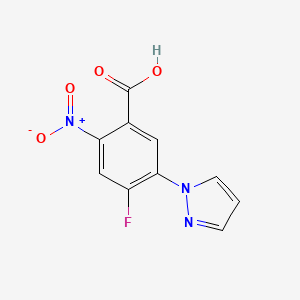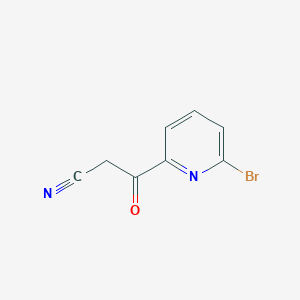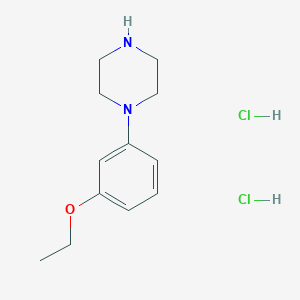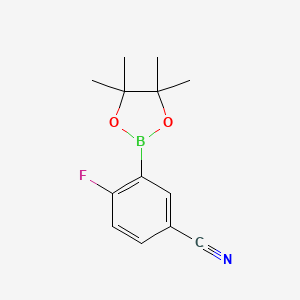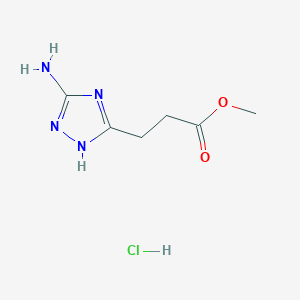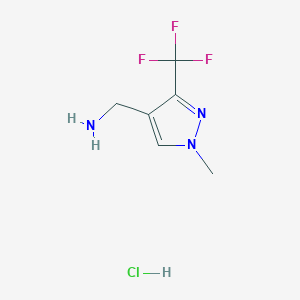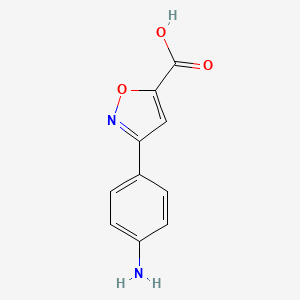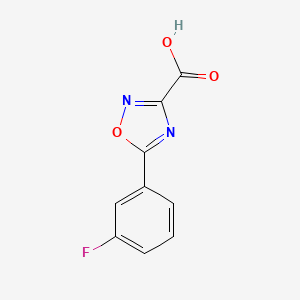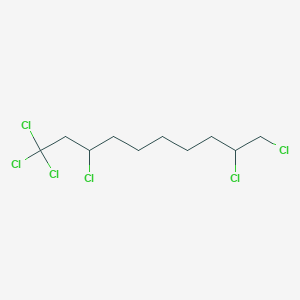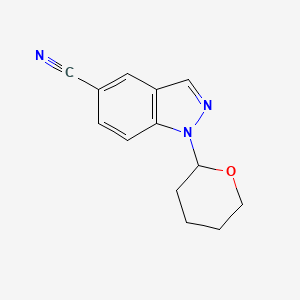
1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile consists of an indazole ring fused with a tetrahydro-2H-pyran moiety. The carbonitrile group (–C≡N) is attached to the indazole ring. The pinacol ester form of this compound is also available .
Aplicaciones Científicas De Investigación
Antimicrobial Activities
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile derivatives have been explored for their antimicrobial properties. In a study by Al‐Azmi and Mahmoud (2020), novel derivatives were synthesized and evaluated as antimicrobial agents. This demonstrates the compound's potential in contributing to the development of new antimicrobial solutions (Al‐Azmi & Mahmoud, 2020).
HMG-CoA Reductase Inhibitors
Indazole derivatives have been linked to the inhibition of microsomal HMG-CoA reductase in rat liver, indicating their potential as hypolipemic agents. Jin-Il I. Kim and Y. Jahng (1995) designed and synthesized new agents showing this inhibitory activity, which could have implications for cholesterol management (Jin-Il I. Kim & Jahng, 1995).
Kinase Inhibitor Development
A study by Arunachalam et al. (2019) developed a scalable synthesis route for a potent kinase inhibitor using an alternate azide intermediate, showcasing the use of indazole-5-carbonitrile derivatives in developing kinase inhibitors (Arunachalam et al., 2019).
Cytotoxic Activity
The compound and its derivatives have been explored for cytotoxic activity against tumor cells. Mohareb and Abdelaziz (2013) conducted a study where 2-hydroxy-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile and its derivatives exhibited higher inhibitory effects on various tumor cell lines compared to a reference drug, showing promise in cancer research (Mohareb & Abdelaziz, 2013).
Synthesis of Fluorescent Compounds
The derivative 5-nitro-1H-indazole has been used in synthesizing new fluorescent heterocyclic compounds, indicating its utility in the development of materials with unique optical properties, as demonstrated by Pakjoo et al. (2012) (Pakjoo et al., 2012).
Corrosion Inhibitors
Indazole derivatives have been investigated as potential corrosion inhibitors for mild steel. A study by Dandia et al. (2013) synthesized pyrazolopyridine derivatives, demonstrating their effectiveness in corrosion inhibition, which could be valuable in industrial applications (Dandia et al., 2013).
Propiedades
IUPAC Name |
1-(oxan-2-yl)indazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-8-10-4-5-12-11(7-10)9-15-16(12)13-3-1-2-6-17-13/h4-5,7,9,13H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMZLYNPRZVJPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)C#N)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



